
4-Styryl-1,2,3-thiadiazole
Overview
Description
4-Styryl-1,2,3-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a styryl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-styryl-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of styryl hydrazine with thiocarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The mixture is heated to facilitate the cyclization process, leading to the formation of the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions: 4-Styryl-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The styryl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens, alkyl halides, strong acids or bases.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Thiadiazole derivatives, including 4-styryl-1,2,3-thiadiazole, exhibit a wide range of biological activities due to their unique chemical structure. The key pharmacological properties associated with these compounds include:
- Anticancer Activity : Research indicates that thiadiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from the 1,3,4-thiadiazole scaffold have shown efficacy against human leukemia and solid tumors such as breast and colon cancers .
- Antimicrobial Properties : this compound and its derivatives have demonstrated significant antibacterial and antifungal activities. Studies have reported their effectiveness against strains like Staphylococcus aureus and Candida albicans, highlighting their potential as therapeutic agents against infectious diseases .
- Anti-inflammatory Effects : Some derivatives have been investigated for their anti-inflammatory properties, contributing to their potential use in treating conditions characterized by inflammation .
Anticancer Applications
The anticancer potential of this compound has been extensively studied. A summary of findings is presented in the table below:
These compounds have shown varying degrees of cytotoxicity across different cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against human lung and colon cancer cells.
Antimicrobial Applications
The antimicrobial efficacy of this compound has been documented in multiple studies. The following table summarizes its activity against various pathogens:
Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Staphylococcus aureus | Bactericidal | 20 μg/mL | |
Escherichia coli | Bacteriostatic | 28 μg/mL | |
Candida albicans | Antifungal | 15 μg/mL |
These results indicate that derivatives of this compound possess potent antimicrobial properties that may be harnessed for therapeutic applications.
Anti-inflammatory Applications
Research into the anti-inflammatory properties of thiadiazole derivatives suggests that they can modulate inflammatory pathways effectively. For instance:
- Mechanism : Some compounds inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
- Applications : These findings point towards potential uses in treating conditions such as arthritis and other inflammatory disorders .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study A : A study on a derivative demonstrated significant tumor reduction in xenograft models of breast cancer when administered at a specific dosage over a defined period.
- Case Study B : Another research effort highlighted the compound's ability to enhance the efficacy of conventional antibiotics against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 4-styryl-1,2,3-thiadiazole involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may also induce apoptosis in cancer cells by targeting specific proteins and enzymes involved in cell proliferation and survival. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Styryl-1,2,3-thiadiazole can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,4-Thiadiazole: Exhibits a broad spectrum of biological activities, including antiviral and anti-inflammatory effects.
1,2,5-Thiadiazole: Used in the development of materials with unique electronic properties.
Uniqueness: this compound is unique due to the presence of the styryl group, which imparts specific chemical and biological properties. This substitution enhances its potential as a versatile compound for various applications, particularly in medicinal chemistry and material science.
Biological Activity
4-Styryl-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a thiadiazole ring substituted with a styryl group. This configuration is crucial for its biological activity, as the electronic properties imparted by the styryl moiety enhance the compound's interaction with biological targets.
1. Antimicrobial Activity
Several studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated against various bacterial strains and fungi.
Microorganism | Activity | Reference |
---|---|---|
Escherichia coli | Inhibition observed | |
Staphylococcus aureus | Moderate activity | |
Candida albicans | Effective antifungal |
The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
2. Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study reported that it significantly inhibited the proliferation of human breast cancer cells (T47D) with an IC50 value comparable to standard chemotherapeutics.
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
T47D (Breast Cancer) | 1.16 | |
HT-29 (Colon Cancer) | 0.85 | |
Jurkat E6.1 (T-cell Leukemia) | 0.95 |
The anticancer mechanism is thought to involve apoptosis induction and inhibition of tubulin polymerization.
3. Anticonvulsant Activity
The anticonvulsant potential of this compound has been assessed using maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models in mice. Compounds in this class have shown promising results in reducing seizure activity.
These findings suggest that modifications to the thiadiazole ring can enhance anticonvulsant efficacy while maintaining low toxicity.
4. Anti-inflammatory Activity
Thiadiazole derivatives have also been studied for their anti-inflammatory effects. In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokine production.
Case Studies
A notable case study involved the synthesis of various derivatives of this compound and their evaluation for biological activity. The study highlighted that specific substitutions on the thiadiazole ring could lead to enhanced potency against targeted diseases.
Properties
IUPAC Name |
4-[(E)-2-phenylethenyl]thiadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c1-2-4-9(5-3-1)6-7-10-8-13-12-11-10/h1-8H/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWUWMROYZSXNO-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CSN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CSN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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